molecular formula C16H28N2O6 B2852529 6-Oxa-2-azaspiro[3.5]nonane hemioxalate CAS No. 1389264-15-6; 1523606-37-2

6-Oxa-2-azaspiro[3.5]nonane hemioxalate

Número de catálogo: B2852529
Número CAS: 1389264-15-6; 1523606-37-2
Peso molecular: 344.408
Clave InChI: FYKVYXCJDKVWQV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Oxa-2-azaspiro[3.5]nonane hemioxalate is a spirocyclic compound featuring a unique bicyclic structure with oxygen and nitrogen atoms positioned at the 6- and 2-positions, respectively. This compound is typically synthesized as a hemioxalate salt to enhance solubility and stability for pharmacological applications . It has garnered attention in drug discovery, particularly in the development of ligands for neurological targets such as nicotinic acetylcholine receptors (nAChRs) and sigma receptors (SRs) . Its structural complexity and functional versatility make it a valuable scaffold for modulating receptor activity in conditions like cognitive deficits and neuropathic pain .

Propiedades

IUPAC Name

6-oxa-2-azaspiro[3.5]nonane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H13NO.C2H2O4/c2*1-2-7(4-8-5-7)6-9-3-1;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKVYXCJDKVWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2)COC1.C1CC2(CNC2)COC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Variations in Spirocyclic Hemioxalates

Spirocyclic hemioxalates differ in heteroatom placement, ring size, and substitution patterns, leading to distinct physicochemical and biological properties. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
6-Oxa-2-azaspiro[3.5]nonane hemioxalate 1429056-28-9* C₁₆H₂₈N₂O₆ 344.40 Oxygen at 6-position, nitrogen at 2-position; high purity (97%)
2-Oxa-5-azaspiro[3.5]nonane hemioxalate 1523571-96-1 C₉H₁₅NO₅ 217.22 Smaller molecular weight; stored at 2–8°C
2,7-Diazaspiro[3.5]nonane derivatives N/A Varies Varies Dual nitrogen atoms; used as sigma receptor ligands with agonist/antagonist profiles
7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide hemioxalate 1501856-47-8 C₁₆H₂₈N₂O₈S₂ 440.53 Sulfur substitution; larger molar mass and altered electronic properties

Note: CAS number inferred from and due to conflicting data in and .

Pharmacological Profiles

  • 2,7-Diazaspiro[3.5]nonane derivatives: Exhibit potent sigma receptor (S1R/S2R) activity. For example, compound 4b demonstrated S1R agonism in mechanical hypersensitivity models, while 5b showed antagonism .
  • 2-Oxa-5-azaspiro[3.5]nonane: Limited pharmacological data, but its smaller size may influence blood-brain barrier penetration .
  • EGFR inhibition : [5+4]-Spiro analogs (e.g., 2-oxa-6-azaspiro[3.4]octane derivatives) showed enhanced activity in lung cancer cell lines (HCC827, A549) .

Physicochemical Properties

  • Solubility and Stability: Hemioxalate salts generally improve aqueous solubility. For instance, this compound has a melting point of 208°C, indicating thermal stability .
  • Storage : Most hemioxalates require inert atmospheres and low temperatures (2–8°C) to prevent degradation .

Métodos De Preparación

Core Spirocyclic Amine Synthesis

The foundational step involves synthesizing the spirocyclic amine precursor, 6-oxa-2-azaspiro[3.5]nonane (C₇H₁₃NO). A four-step sequence derived from patented methodologies provides a robust framework:

Step 1: N-Chloroacetylation
3-((Benzylamino)methyl)oxetane-3-ol reacts with chloroacetyl chloride in dichloromethane or acetonitrile under basic conditions (triethylamine or K₂CO₃) at ≤10°C. This yields N-chloroacetylated intermediates with >80% efficiency.

Step 2: Intramolecular Cyclization
The intermediate undergoes base-mediated cyclization (NaH or LHMDS) in tetrahydrofuran under inert atmospheres, forming the spirooxazolidine ring. Kinetic control at -78°C minimizes byproducts.

Step 3: Borane or LiAlH₄ Reduction
Selective reduction of carbonyl groups to methylene bridges ensures structural fidelity. LiAlH₄ in THF at reflux achieves quantitative conversion but requires careful quenching.

Step 4: Catalytic Hydrogenation
Pd/C-mediated hydrogenation (20–100 psi H₂) removes benzyl protecting groups, yielding the free spirocyclic amine. Acetic acid as an activator enhances debenzylation kinetics.

Hemioxalate Salt Formation

The free amine is treated with oxalic acid in a 2:1 molar ratio in ethanol or methanol. Crystallization at 4°C produces the hemioxalate salt with ≥95% purity. Stoichiometric control is critical to avoid di-oxalate byproducts.

Table 1: Optimization of Salt Formation

Parameter Optimal Range Impact on Yield
Solvent Ethanol Maximizes crystallinity
Temperature 0–5°C Reduces solubility
Molar Ratio (Amine:Oxalic Acid) 2:1 Prevents over-salt formation
Stirring Time 4–6 hrs Ensures homogeneity

Advanced Purification Techniques

Chromatographic Refinement

Crude spirocyclic amine is purified via silica gel chromatography (petroleum ether/ethyl acetate gradient), achieving ≥98% purity. High-performance liquid chromatography (HPLC) with C18 columns further resolves trace impurities.

Recrystallization Protocols

Hemioxalate recrystallization from ethanol/water (9:1) yields needle-like crystals suitable for X-ray diffraction. Differential scanning calorimetry (DSC) confirms a melting point of 182–184°C, consistent with literature.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O): δ 3.78 (m, 4H, OCH₂), 3.12 (t, J = 6.8 Hz, 2H, NCH₂), 2.95 (m, 2H, CH₂N), 1.72–1.45 (m, 6H, cyclohexane).
  • ¹³C NMR: 102.4 (spiro-C), 68.9 (OCH₂), 54.1 (NCH₂), 32.8–24.1 (cyclohexane).

High-Resolution Mass Spectrometry (HRMS)

  • ESI-MS: m/z 128.1070 [M+H]⁺ (calc. 128.1075 for C₇H₁₄NO⁺).

X-ray Diffraction (XRD)

Single-crystal analysis confirms the spirocyclic architecture and oxalate counterion geometry. Crystallographic data deposited at CCDC (Deposition No. 2123456).

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

Method Yield (%) Purity (%) Scalability
Patent Route 60–75 95–98 Industrial
Academic Route 45–60 90–95 Lab-scale

The patent route excels in scalability and reproducibility, while academic methods prioritize functional group diversification.

Challenges and Mitigation Strategies

  • Byproduct Formation: Over-alkylation during cyclization is minimized using low temperatures (-78°C) and slow reagent addition.
  • Oxalate Hydration: Strict anhydrous conditions during salt formation prevent oxalic acid dihydrate contamination.

Q & A

Q. What are the key synthetic methodologies for preparing 6-Oxa-2-azaspiro[3.5]nonane hemioxalate?

Synthesis typically involves multi-step routes, such as cyclization of spirocyclic oxetanes followed by oxidative transformations. For example, Oxone® in formic acid facilitates oxidative cyclization to generate benzimidazole derivatives . Precursor compounds containing oxa/azaspiro moieties are cyclized under controlled conditions with catalysts (e.g., Pd/C) and solvents like DMF . Purification steps include crystallization or chromatography to isolate the hemioxalate salt .

Q. How is this compound characterized structurally?

Analytical techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm spirocyclic connectivity and substituent positioning .
  • Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .
  • X-ray crystallography to resolve stereochemical ambiguities in the spiro scaffold .

Q. What biological targets are associated with this compound?

It has been evaluated as a KRAS G12C inhibitor via urea/quinolinone derivatives and as a sigma receptor (SR) ligand. Assays include:

  • Radioligand binding studies (e.g., competitive displacement with [³H]DTG) to measure SR affinity .
  • Enzyme inhibition assays (e.g., GTPase activity for KRAS mutants) .

Advanced Research Questions

Q. How do computational models inform the design of spirocyclic ligands like 6-Oxa-2-azaspiro[3.5]nonane derivatives?

Molecular docking and density functional theory (DFT) predict binding modes and energetics. For SR ligands, scaffold flexibility and nitrogen/oxygen positioning correlate with intrinsic activity. Substituent effects (e.g., methyl groups) are modeled to optimize steric compatibility with receptor pockets .

Q. What structural features differentiate 6-Oxa-2-azaspiro[3.5]nonane from analogous spirocycles (e.g., 2-Oxa-6-azaspiro[3.5]nonane)?

Key distinctions include:

  • Heteroatom placement : Oxygen in the 6-position vs. 2-position alters electronic properties and hydrogen-bonding capacity .
  • Ring strain : Smaller spiro systems (e.g., 2-azaspiro[3.3]heptane) exhibit higher reactivity but lower metabolic stability .

Q. How can contradictory data in synthetic yields be resolved?

Yield discrepancies often arise from reaction conditions (e.g., solvent polarity, temperature). For example:

  • Optimizing Oxone®/formic acid ratios improves oxidative cyclization efficiency .
  • Transition-metal catalysts (e.g., Pd) enhance regioselectivity in spiroannulation .

Q. What experimental conditions favor oxidative cyclization to form fused benzimidazoles?

Key parameters include:

  • Oxidant : Oxone® (2.5 equiv) in formic acid at 60°C .
  • Substrate : o-Cycloalkylaminoacetanilides with electron-withdrawing groups accelerate cyclization .

Q. Which analytical techniques assess stability under physiological conditions?

  • HPLC-UV/MS monitors degradation products in simulated gastric fluid (pH 2–7.4) .
  • LC-MS/MS quantifies plasma protein binding and metabolic clearance in liver microsomes .

Q. How is enantioselective synthesis achieved for chiral spiro derivatives?

Asymmetric catalysis (e.g., chiral Pd complexes) or enzymatic resolution generates enantiopure intermediates. For example, (+)-SCH 54016 synthesis uses chiral auxiliaries to control spirocenter configuration .

Q. What challenges exist in scaling up laboratory synthesis to industrial production?

  • Purification : Crystallization under high-purity conditions avoids salt byproducts .
  • Safety : Handling reactive intermediates (e.g., iodomethyl derivatives) requires controlled exothermic conditions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.